Epalrestat Manufacturing: Patent‑Reported Yield Advantage Over Prior‑Art Intermediates
In the patent‑disclosed route to epalrestat, rhodanine‑3‑acetic acid is obtained from methyl(4‑oxo‑2‑thioxo‑1,3‑thiazolidin‑3‑yl)acetate via hydrolysis with a reported yield of 53.7 % [1]. Earlier literature methods that do not use the pre‑formed rhodanine‑3‑acetic acid require multi‑step protection/deprotection sequences and typically afford total yields below 35 % for the equivalent intermediate [2]. The higher and reproducible yield of the discrete rhodanine‑3‑acetic acid building block directly reduces the cost‑of‑goods and increases batch‑to‑batch consistency in industrial epalrestat production.
| Evidence Dimension | Isolated yield of the penultimate intermediate in epalrestat synthesis |
|---|---|
| Target Compound Data | 53.7 % yield for (4‑oxo‑2‑thioxo‑1,3‑thiazolidin‑3‑yl)acetic acid (RAA) |
| Comparator Or Baseline | Prior‑art linear sequences without isolated RAA: total yield ≤35 % for the equivalent intermediate stage |
| Quantified Difference | ≥ 18.7 percentage‑point absolute yield increase; ~1.5‑fold relative improvement |
| Conditions | Hydrolysis of the methyl ester under basic conditions; 100 mL scale; product isolated as solid |
Why This Matters
Higher intermediate yield reduces raw material costs and improves process robustness for manufacturers scaling up epalrestat or its generic versions.
- [1] World Intellectual Property Organization. WO2007074390A2 – Process for preparing rhodanine‑3‑acetic acid: a key intermediate of epalrestat. Example 5, yield 53.7 %. View Source
- [2] Sheng R, et al. Improved method of epalrestat synthesis. J Zhejiang Univ Med Sci. 2003;32(4):297‑299. (Reported yield improvement over prior references.) View Source
